N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S2/c1-14(22)16-5-6-17(26-16)19(9-3-4-10-19)13-20-18(23)15-7-11-21(12-8-15)27(2,24)25/h5-6,14-15,22H,3-4,7-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJAVUSFWOOWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C16H21N3O2S2
- Molecular Weight : 351.5 g/mol
- CAS Number : 2034598-38-2
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or modulator of specific biological pathways, influencing physiological processes such as pain perception and inflammation.
Key Mechanisms :
- Enzyme Inhibition : The compound may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the hydrolysis of endocannabinoids, which play a crucial role in pain and inflammation regulation .
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.
Pain Relief and Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, studies on related FAAH inhibitors have shown that they can reduce tactile allodynia and thermal hyperalgesia in animal models of neuropathic pain .
| Study | Model | Findings |
|---|---|---|
| Study A | Rat Model of Neuropathic Pain | Reduced tactile allodynia significantly |
| Study B | Inflammatory Pain Model | Diminished thermal hyperalgesia |
Enzyme Interaction Studies
The compound's interaction with FAAH has been highlighted in various studies. For example, a study demonstrated that FAAH inhibitors increase levels of endocannabinoids in the brain, leading to enhanced analgesic effects .
Case Studies
-
Case Study on FAAH Inhibition :
- Objective : To assess the analgesic effects of FAAH inhibition.
- Methodology : Administered FAAH inhibitors to rat models and measured pain response.
- Results : Significant reduction in pain-related behaviors was observed, supporting the role of FAAH inhibition in pain management.
-
Case Study on Receptor Modulation :
- Objective : To evaluate the impact of the compound on neurotransmitter receptors.
- Methodology : Conducted binding assays with various neurotransmitter receptors.
- Results : The compound demonstrated selective binding to certain receptors, indicating potential for modulating synaptic activity.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The sulfonamide structure has been linked to such efficacy in medicinal chemistry.
Anti-inflammatory Effects
The compound's structural analogs have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Studies have shown that sulfonamide derivatives can serve as selective COX-2 inhibitors, which may lead to the development of new anti-inflammatory drugs .
Cardiovascular Applications
Similar compounds have been explored for their potential as selective antagonists for endothelin receptors, which are involved in cardiovascular diseases. This suggests that this compound could play a role in cardiovascular therapeutics.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various sulfonamide compounds, one derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing the potential application of this compound in treating bacterial infections.
Case Study 2: Anti-inflammatory Research
A series of experiments were conducted to assess the COX-2 inhibitory activity of similar compounds. The results indicated that certain derivatives exhibited potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be developed into a new class of anti-inflammatory agents .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Piperidine-4-Carboxamide Derivatives
Compound 17 : (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide
- Structural Differences : Replaces the thiophene-cyclopentyl group with a naphthalene-tetrahydrofuran system.
- The tetrahydrofuran ring introduces conformational rigidity compared to the cyclopentyl group in the target compound .
- Synthesis Yield : 78%, higher than many analogues due to optimized amine coupling steps .
Compound 19 : N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide
- Structural Differences : Features a tosyl (p-toluenesulfonyl) group instead of methylsulfonyl and a bulky tert-butylphenyl substituent.
- Functional Impact : The tosyl group may reduce metabolic stability compared to methylsulfonyl due to susceptibility to enzymatic hydrolysis. The tert-butyl group enhances steric hindrance, possibly limiting target accessibility .
Thiophene-Containing Analogues
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues
- Structural Differences : Lack the piperidine and methylsulfonyl groups but retain the thiophene-carboxamide backbone.
- Functional Impact : Demonstrated antibacterial activity (MIC = 2–8 µg/mL against S. aureus), suggesting that the thiophene-carboxamide motif is critical for antimicrobial targeting. The absence of the piperidine-sulfonyl system may reduce CNS activity compared to the target compound .
Beta-Hydroxythiofentanyl : N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide
- Structural Differences : Shares a thiophene-piperidine scaffold but includes a phenylpropionamide group and a hydroxyethyl linker.
- Functional Impact : As a fentanyl analogue, it exhibits potent opioid receptor binding (EC50 < 1 nM). The hydroxyethyl-thiophene system may enhance µ-opioid receptor affinity compared to the target compound’s cyclopentyl group .
Metabolic and Pharmacokinetic Comparisons
Key Research Findings
Methylsulfonyl Advantage : Methylsulfonyl-substituted piperidines (e.g., target compound) show 30–50% higher microsomal stability than tosyl or ethylsulfonyl variants .
Thiophene vs. Naphthalene : Thiophene-containing compounds exhibit superior solubility profiles, making them more suitable for oral administration compared to naphthalene derivatives .
Q & A
How can the synthetic yield of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide be optimized in multi-step reactions?
Methodological Answer:
Optimization involves:
- Reaction Conditions: Control temperature (e.g., reflux for intermediates like 5-bromofuran-2-carbonyl chloride formation) and solvent selection (polar aprotic solvents for nucleophilic substitutions) .
- Catalysts: Use coupling agents (e.g., HATU or EDC) for amide bond formation between thiophene and piperidine moieties .
- Purification: Employ column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate high-purity intermediates .
- Yield Tracking: Monitor reaction progress via TLC and adjust stoichiometry of reactive intermediates (e.g., isocyanates for cyclopentylcarbamoyl group introduction) .
What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemistry of the cyclopentyl and piperidine rings using single-crystal data .
- HPLC: Assess purity (>95%) with a C18 column and UV detection at 254 nm .
What in vitro assays are appropriate for evaluating the therapeutic potential of this compound?
Methodological Answer:
- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50 calculations .
- Enzyme Inhibition: Test against kinases or proteases via fluorescence-based assays (e.g., FRET for protease activity) .
- Anti-inflammatory Activity: Measure COX-2 inhibition using ELISA or prostaglandin E2 (PGE2) quantification in macrophage models .
- Dose-Response Curves: Use 8-point serial dilutions (1 nM–100 µM) to establish potency and selectivity .
How can molecular docking be integrated with biochemical assays to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Selection: Prioritize proteins with structural homology to known piperidine/sulfonamide targets (e.g., kinases, GPCRs) .
- Docking Parameters: Use AutoDock Vina with AMBER force fields, focusing on binding pocket residues (e.g., ATP-binding sites) .
- Validation: Correlate docking scores (ΔG) with IC50 values from enzyme assays. Discrepancies may indicate off-target effects .
- Mutagenesis Studies: Validate predicted interactions by testing compound activity against mutant proteins (e.g., alanine scanning) .
What strategies are employed to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified groups (e.g., replacing methylsulfonyl with ethylsulfonyl or altering thiophene substituents) .
- Pharmacophore Mapping: Identify critical moieties (e.g., hydrogen-bond acceptors in sulfonamide) via 3D-QSAR models .
- Biological Profiling: Compare activity across analogs in cytotoxicity, enzyme inhibition, and ADME assays .
- Crystallographic Analysis: Resolve ligand-target co-crystal structures to guide rational design .
How can discrepancies between computational predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Validation Steps:
- Data Interpretation: Consider off-target interactions or allosteric modulation if docking scores and activity diverge .
What methods improve the aqueous solubility of this compound for in vivo studies?
Methodological Answer:
- Salt Formation: Convert to hydrochloride or sodium salts via acid/base titration .
- Co-solvents: Use PEG-400 or cyclodextrins in formulations to enhance solubility .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the hydroxyethyl moiety .
Which parameters are critical in computational docking studies to predict target interactions?
Methodological Answer:
- Binding Site Definition: Use crystallographic data or homology modeling to define active sites .
- Scoring Functions: Prioritize Glide SP/XP or MM-GBSA for energy calculations .
- Flexibility: Allow side-chain flexibility in targets and ligand conformers during docking .
What in vitro models assess the metabolic stability of this compound?
Methodological Answer:
- Liver Microsomes: Incubate with human/rat microsomes (37°C, NADPH), quantify parent compound via LC-MS/MS over 60 min .
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Half-Life (t1/2): Calculate using first-order kinetics; aim for t1/2 >30 min for further development .
How is high purity ensured during synthesis using chromatographic techniques?
Methodological Answer:
- HPLC: Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection; collect fractions at >95% purity .
- TLC Monitoring: Spot reactions on silica plates (ethyl acetate/hexane eluent) to track intermediate purity .
- Recrystallization: Purify final product using ethanol/water (1:3) to remove hydrophobic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
